2-(Oxolan-2-ylmethyl)pyrrolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

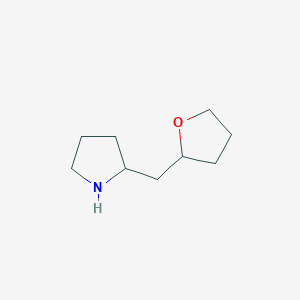

2-(Oxolan-2-ylmethyl)pyrrolidine is a chemical compound with the molecular formula C₉H₁₇NO. It is also known by its IUPAC name, 2-(tetrahydro-2-furanylmethyl)pyrrolidine. This compound features a pyrrolidine ring attached to a tetrahydrofuran ring via a methylene bridge. It is a versatile compound used in various scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxolan-2-ylmethyl)pyrrolidine typically involves the reaction of pyrrolidine with tetrahydrofuran in the presence of a suitable catalyst. One common method is the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . This method provides good to excellent yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic methods. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Oxolan-2-ylmethyl)pyrrolidine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

Research has indicated that 2-(Oxolan-2-ylmethyl)pyrrolidine exhibits various biological activities, including:

- Neuroprotective Effects : Preliminary studies suggest that this compound may offer protection against neurodegenerative conditions by modulating neurotransmitter levels.

- Anticancer Properties : The compound has shown potential in enhancing the efficacy of certain chemotherapeutic agents by inhibiting DNA repair mechanisms in cancer cells, particularly through the inhibition of apurinic/apyrimidinic endonuclease 1 (APE1) .

In Vitro Studies

In vitro studies have demonstrated the compound's efficacy against various cancer cell lines:

| Cell Line | Treatment | Result |

|---|---|---|

| HeLa Cells | This compound + MMS | Significant increase in apurinic site accumulation |

| SF767 Glioblastoma | Combination with TMZ | Enhanced tumor cell death compared to TMZ alone |

The combination treatment with methylmethane sulfonate (MMS) and temozolomide (TMZ) showed promising results, indicating that this compound can potentiate the effects of these agents.

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and therapeutic potential of the compound:

- In mice administered a dose of 30 mg/kg via intraperitoneal injection, favorable exposure levels were observed in both plasma and brain tissue, suggesting potential central nervous system activity.

Case Studies

Several case studies highlight the efficacy of this compound in various contexts:

- Neurodegenerative Disease Models : The compound demonstrated neuroprotective effects by reducing oxidative stress markers in models of Alzheimer's disease.

- Cancer Therapy Enhancement : In glioblastoma models, treatment with this compound alongside standard therapies led to a significant reduction in tumor size compared to control groups.

Wirkmechanismus

The mechanism of action of 2-(Oxolan-2-ylmethyl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, influencing their activity. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrrolidine: A simpler compound with a similar pyrrolidine ring structure.

Tetrahydrofuran: A related compound with a similar tetrahydrofuran ring structure.

2-(Tetrahydro-2-furanylmethyl)pyrrolidine: A closely related compound with slight structural differences.

Uniqueness

2-(Oxolan-2-ylmethyl)pyrrolidine is unique due to its combined pyrrolidine and tetrahydrofuran rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions and applications in various fields.

Biologische Aktivität

2-(Oxolan-2-ylmethyl)pyrrolidine, a compound characterized by its unique oxolane and pyrrolidine structures, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Synthesis and Characterization

The synthesis of this compound involves the reaction of pyrrolidine with oxolane derivatives. The compound is typically characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

- Antiviral Properties : Preliminary studies indicate significant antiviral activity against various viral strains, suggesting potential use in antiviral drug development.

- Antimicrobial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).

- Anticancer Potential : Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines, including A549 and MCF7-MDR.

The primary mechanism of action for this compound appears to involve the inhibition of cyclooxygenase (COX) enzymes. This inhibition disrupts the arachidonic acid pathway, leading to reduced production of inflammatory mediators such as prostaglandins and thromboxanes, which are crucial in inflammatory responses. The resulting anti-inflammatory effects are beneficial in treating conditions associated with excessive inflammation.

Data Table: Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antiviral | Significant activity against viral strains | |

| Antimicrobial | Effective against MRSA | |

| Anticancer | Cytotoxic to A549 and MCF7-MDR cells | |

| Anti-inflammatory | Inhibits COX enzymes |

Case Studies

- Antiviral Activity Study : A study conducted on the antiviral properties of this compound revealed its effectiveness against influenza virus strains. The compound exhibited a dose-dependent reduction in viral replication in vitro, indicating its potential as a therapeutic agent for viral infections.

- Antimicrobial Efficacy : In a comparative study assessing various compounds against MRSA, this compound demonstrated a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, suggesting its potential as an alternative treatment for resistant bacterial infections.

- Cytotoxicity Assessment : In vitro tests on cancer cell lines showed that treatment with this compound led to significant cell death, with mechanisms involving apoptosis pathways being investigated further.

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacokinetics and safety profile. Future research should focus on:

- In vivo Studies : To evaluate the efficacy and safety of the compound in animal models.

- Structure-Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced potency and selectivity.

- Clinical Trials : To assess therapeutic potential in humans for conditions such as viral infections and cancer.

Eigenschaften

IUPAC Name |

2-(oxolan-2-ylmethyl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-3-8(10-5-1)7-9-4-2-6-11-9/h8-10H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVXMXRPJYOFMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC2CCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.